PKCζ 擬似基質阻害剤

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

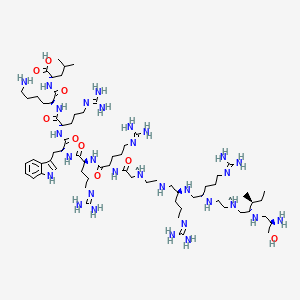

The PKCzeta Pseudosubstrate Inhibitor is a synthetic peptide designed to inhibit the activity of the protein kinase C zeta isoform. Protein kinase C zeta is a member of the atypical protein kinase C subfamily, which plays a crucial role in various cellular processes, including signal transduction, cell proliferation, and apoptosis. The inhibitor mimics the natural substrate of protein kinase C zeta but lacks the serine or threonine residue required for phosphorylation, thereby preventing the enzyme’s activity.

科学的研究の応用

The PKCzeta Pseudosubstrate Inhibitor has a wide range of applications in scientific research:

Chemistry: Used to study the specificity and activity of protein kinase C zeta in various biochemical assays.

Biology: Employed in cell culture experiments to investigate the role of protein kinase C zeta in cellular signaling pathways.

Medicine: Explored as a potential therapeutic agent for diseases where protein kinase C zeta is implicated, such as cancer and neurodegenerative disorders.

Industry: Utilized in the development of diagnostic tools and assays for detecting protein kinase C zeta activity.

作用機序

Target of Action

The primary target of the PKCzeta Pseudosubstrate Inhibitor is the atypical protein kinase C isoform PKCzeta and its constitutively active isoform PKMzeta . These targets play a crucial role in insulin-stimulated transport in intact adipocytes .

Mode of Action

The PKCzeta Pseudosubstrate Inhibitor is a selective, reversible, and substrate-competitive inhibitor . It interacts with its targets by inhibiting the atypical protein kinase C isoform PKCzeta and its constitutively active isoform PKMzeta . This interaction results in changes such as the reversible inhibition of the retrieval of drug-associated memory and drug seeking .

Biochemical Pathways

PKCzeta is a key regulator of critical intracellular signaling pathways induced by various extracellular stimuli . The major activation pathway of PKCzeta depends on phosphatidylinositol (PI)-3,4,5-trisphosphate (PIP3), which is mainly produced by PI-3 kinase . Inhibition of PKCzeta prevents the translocation and phosphorylation of p47phox and results in a reduction in oxidant production .

Pharmacokinetics

It is known to be a myristoylated, cell-permeable inhibitor , suggesting that it can readily cross cell membranes, which may impact its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The PKCzeta Pseudosubstrate Inhibitor’s action results in the reversible inhibition of the retrieval of drug-associated memory and drug seeking . This suggests that the inhibitor can affect memory processes related to substance dependence, potentially reducing the risk of relapse even after long periods of abstinence .

Action Environment

The action of the PKCzeta Pseudosubstrate Inhibitor can be influenced by the local environment. For instance, the inhibitor was administered locally into the nucleus accumbens core in one study, which affected its action on drug-associated memory and drug seeking . .

生化学分析

Biochemical Properties

The PKCzeta Pseudosubstrate Inhibitor interacts with the atypical protein kinase C isoform PKCzeta and its constitutively active isoform PKMzeta . These interactions are fundamental to the inhibitor’s role in biochemical reactions .

Cellular Effects

The PKCzeta Pseudosubstrate Inhibitor has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to reversibly inhibit the retrieval of drug-associated memory and drug seeking when administered locally into the nucleus accumbens core .

Molecular Mechanism

At the molecular level, the PKCzeta Pseudosubstrate Inhibitor exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its mechanism of action involves the inhibition of the atypical protein kinase C isoform PKCzeta and its constitutively active isoform PKMzeta .

Metabolic Pathways

The PKCzeta Pseudosubstrate Inhibitor is involved in several metabolic pathways. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels

Transport and Distribution

The PKCzeta Pseudosubstrate Inhibitor is transported and distributed within cells and tissues. It may interact with transporters or binding proteins, influencing its localization or accumulation

Subcellular Localization

It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of the PKCzeta Pseudosubstrate Inhibitor involves solid-phase peptide synthesis, a method commonly used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole. After the assembly of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin.

Industrial Production Methods: Industrial production of the PKCzeta Pseudosubstrate Inhibitor follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. Purification of the synthesized peptide is typically achieved through high-performance liquid chromatography, ensuring high purity and yield.

化学反応の分析

Types of Reactions: The PKCzeta Pseudosubstrate Inhibitor primarily undergoes peptide bond formation during its synthesis. It does not participate in typical organic reactions such as oxidation, reduction, or substitution due to its peptide nature.

Common Reagents and Conditions:

Coupling Reagents: N,N’-diisopropylcarbodiimide, hydroxybenzotriazole

Protecting Groups: Fluorenylmethyloxycarbonyl (Fmoc) for amino acids

Cleavage Reagents: Trifluoroacetic acid for removing the peptide from the resin

Major Products: The major product of the synthesis is the PKCzeta Pseudosubstrate Inhibitor peptide, which is purified to remove any side products or incomplete sequences.

類似化合物との比較

- PKC alpha/beta pseudosubstrate peptide

- PKC epsilon pseudosubstrate peptide

- PKC zeta inhibitory peptide (ZIP)

Comparison: The PKCzeta Pseudosubstrate Inhibitor is unique in its specificity for the protein kinase C zeta isoform, whereas other pseudosubstrate peptides target different isoforms of protein kinase C. This specificity allows for more precise modulation of protein kinase C zeta activity without affecting other isoforms, making it a valuable tool in research and potential therapeutic applications .

特性

InChI |

InChI=1S/C68H130N30O9/c1-5-43(4)56(92-36-45(70)41-99)39-82-31-32-84-47(16-11-25-86-65(73)74)38-90-46(15-10-24-85-64(71)72)37-81-29-30-83-40-57(100)93-50(20-12-26-87-66(75)76)58(101)95-53(22-14-28-89-68(79)80)60(103)97-54(34-44-35-91-49-18-7-6-17-48(44)49)62(105)96-52(21-13-27-88-67(77)78)59(102)94-51(19-8-9-23-69)61(104)98-55(63(106)107)33-42(2)3/h6-7,17-18,31,35,40,42-43,45-47,50-56,81-84,90-92,99H,5,8-16,19-30,32-34,36-39,41,69-70H2,1-4H3,(H,93,100)(H,94,102)(H,95,101)(H,96,105)(H,97,103)(H,98,104)(H,106,107)(H4,71,72,85)(H4,73,74,86)(H4,75,76,87)(H4,77,78,88)(H4,79,80,89)/t43-,45+,46-,47-,50-,51-,52-,53-,54-,55-,56+/m0/s1 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKRXKMHPFNOGGU-JBZCIANGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(CN[CH]CNC(CCCN=C(N)N)CNC(CCCN=C(N)N)CNCCN[CH]C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)NCC(CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](CN[CH]CN[C@@H](CCCN=C(N)N)CN[C@@H](CCCN=C(N)N)CNCCN[CH]C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC[C@H](CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C68H130N30O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1512.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does the PKCζ Pseudosubstrate Inhibitor interact with its target, and what are the downstream effects observed in vascular smooth muscle cells?

A: The PKCζ Pseudosubstrate Inhibitor directly interacts with Protein Kinase C zeta (PKCζ), a specific isoform of the Protein Kinase C family, by mimicking its substrate binding site. [] This competitive binding prevents the phosphorylation of downstream targets by PKCζ. In vascular smooth muscle cells, inhibiting PKCζ with this compound has been shown to reduce angiotensin II-induced phosphorylation of MEK and the transcription factor Elk-1, ultimately leading to a decrease in cell proliferation. []

Q2: What role does PKCζ play in neuronal nitric oxide release, and how does the PKCζ Pseudosubstrate Inhibitor help elucidate this role?

A: Research suggests that PKCζ positively modulates neuronal nitric oxide (NO) release in mesenteric arteries, particularly in spontaneously hypertensive rats (SHRs). [] Utilizing the PKCζ Pseudosubstrate Inhibitor, studies demonstrated that blocking PKCζ activity leads to a decrease in both basal and electrically stimulated neuronal NO release in SHRs. [] This finding underscores the significance of PKCζ in regulating NO release from neuronal sources within the vasculature.

Q3: Does the PKCζ Pseudosubstrate Inhibitor influence apolipoprotein E secretion in macrophages?

A: Preliminary research indicates a potential role for PKCζ in regulating apolipoprotein E (apoE) secretion from human monocyte-derived macrophages (HMDMs). Interestingly, treating HMDMs with the PKCζ Pseudosubstrate Inhibitor has been observed to increase apoE secretion. [] This suggests that PKCζ may negatively regulate apoE secretion, and further investigation into this pathway could reveal novel therapeutic targets for managing atherosclerosis.

Q4: The provided research highlights the importance of dual signaling pathways in certain PKCζ-mediated processes. Can you elaborate on this with an example?

A: In the context of voltage-dependent K+ current antagonism in pancreatic beta-cells, research shows that the inhibitory effect of exendin 4 necessitates the activation of both the cAMP/Protein Kinase A (PKA) and phosphatidylinositol 3-kinase (PI3K) signaling pathways. [] Notably, the PKCζ Pseudosubstrate Inhibitor successfully prevented the exendin 4-mediated current inhibition, suggesting that PKCζ acts as a downstream effector of this dual pathway. [] This finding underscores the complex interplay between different signaling cascades in regulating cellular functions.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Isoxazolo[5,4-d]pyrimidine, 3-nitroso- (9CI)](/img/new.no-structure.jpg)

![2-Ethylnaphtho[1,2-d]thiazole](/img/structure/B593253.png)

![(4Z,7Z,9E,11E,13R,14S,16Z,19Z)-13-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-14-hydroxydocosa-4,7,9,11,16,19-hexaenoic acid](/img/structure/B593262.png)

![(4Z,7Z,9E,11E,13R,14S,16Z,19Z)-13-[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-14-hydroxydocosa-4,7,9,11,16,19-hexaenoic acid](/img/structure/B593263.png)